o-Methyl phosphorodiamidothioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40334-50-7 |
|---|---|
Molecular Formula |
CH7N2OPS |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
diaminophosphinothioyloxymethane |
InChI |
InChI=1S/CH7N2OPS/c1-4-5(2,3)6/h1H3,(H4,2,3,6) |
InChI Key |
XEHPPVJAARCHPS-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(N)N |
Origin of Product |
United States |
Mechanistic Investigations of O Methyl Phosphorodiamidothioate Reactions
Elucidation of Reaction Pathways and Intermediate Formation
The reaction pathways of o-Methyl phosphorodiamidothioate are diverse and highly dependent on the nature of the reacting species and the reaction conditions. The elucidation of these pathways often involves the identification of transient intermediates.
Nucleophilic substitution at the phosphorus center is a fundamental reaction of this compound. These reactions can proceed through either a concerted or a stepwise mechanism. sapub.org In a concerted mechanism, the bond to the nucleophile forms concurrently with the cleavage of the bond to the leaving group, passing through a single pentacoordinate transition state. sapub.org Conversely, the stepwise mechanism involves the formation of a trigonal bipyramidal pentacoordinate intermediate. sapub.org The specific pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. sapub.org For instance, strong nucleophiles and poor leaving groups tend to favor a stepwise mechanism.
The general form of a nucleophilic substitution reaction can be represented as: Nu:⁻ + R-LG → R-Nu + LG:⁻ Where Nu is the nucleophile, R is the this compound moiety, and LG is the leaving group. libretexts.org
The rate of these reactions can be influenced by the concentration of both the substrate and the nucleophile (SN2-type) or solely by the concentration of the substrate (SN1-type), depending on the reaction mechanism. libretexts.orglibretexts.orgchemguide.co.uk For reactions at a phosphorus center, a bimolecular mechanism (SN2-like) is common. libretexts.org
Table 1: Factors Influencing Nucleophilic Substitution Mechanisms at Phosphorus
| Factor | Influence on Mechanism |
| Nucleophile Strength | Stronger nucleophiles can favor a more associative (stepwise) mechanism. |
| Leaving Group Ability | Better leaving groups facilitate both concerted and stepwise pathways. |
| Solvent Polarity | Polar solvents can stabilize charged intermediates in a stepwise mechanism. |
| Steric Hindrance | Increased steric bulk around the phosphorus center can hinder nucleophilic attack. |
Phosphorodiamidothioate groups can function as protecting groups in organic synthesis, particularly in oligonucleotide chemistry. Their removal, or deprotection, can often be achieved through thermolysis. While specific data for the o-methyl derivative is not prevalent, the general mechanism for thermolytic cleavage of related phosphorodiamidothioate protecting groups involves intramolecular cyclization. This process is driven by heat and leads to the formation of a cyclic species and the release of the deprotected functional group. The stability and cleavage kinetics of these protecting groups are critical for their application.
Cyclodeesterification is a key intramolecular reaction pathway for many phosphate (B84403) and thiophosphate derivatives, including phosphorodiamidothioates. This process involves the intramolecular attack of a nucleophilic group within the molecule on the phosphorus center, leading to the formation of a cyclic ester or thioester and the expulsion of a leaving group. The rate and efficiency of cyclodeesterification are highly dependent on the length and nature of the linking chain between the nucleophile and the phosphorus center, as well as the substituents on the phosphorus atom.
Kinetic Studies of Reaction Rates and Activation Parameters
Kinetic studies provide quantitative insights into the reaction mechanisms of this compound. The hydrolysis of P-S bonds in related organophosphorus compounds has been studied, revealing important kinetic parameters. For example, the enzyme-catalyzed hydrolysis of echothiophate, a P-S bonded organophosphorus compound, has been shown to follow Michaelis-Menten kinetics. nih.gov The catalytic rate constant (kcat) and the Michaelis constant (Km) provide a measure of the enzyme's efficiency in hydrolyzing the P-S bond. nih.gov While this is an enzymatic example, it highlights the types of kinetic analyses that can be applied to understand the reactivity of the P-S bond in this compound under various conditions.
Table 2: Hypothetical Kinetic Data for the Hydrolysis of a Phosphorodiamidothioate
| Reactant Concentration (M) | Initial Rate (M/s) |
| 0.01 | 1.5 x 10⁻⁵ |
| 0.02 | 3.0 x 10⁻⁵ |
| 0.03 | 4.5 x 10⁻⁵ |
| 0.04 | 6.0 x 10⁻⁵ |
This table represents a hypothetical second-order reaction where the rate is directly proportional to the reactant concentration, a common scenario in non-catalyzed reactions.
Catalytic Roles and Mechanisms in Phosphorodiamidothioate Transformations
Catalysis can significantly enhance the rate and selectivity of reactions involving phosphorodiamidothioates. Both acid and base catalysis are common. In acid catalysis, protonation of the phosphoryl oxygen or the nitrogen atoms of the diamido moiety can activate the phosphorus center towards nucleophilic attack. In base catalysis, the deprotonation of a nucleophile increases its nucleophilicity, thereby accelerating the reaction.
Enzymes, as biological catalysts, can exhibit remarkable proficiency in catalyzing the hydrolysis of organophosphorus compounds. For instance, phosphotriesterases are known to hydrolyze a wide range of organophosphorus agents with high efficiency. nih.gov The mechanism of enzymatic catalysis often involves the coordination of the substrate in the active site, followed by a specific chemical transformation facilitated by amino acid residues.
Influence of Substituent Effects on Reaction Selectivity and Efficiency
The substituents on the aromatic ring and the nitrogen atoms of this compound can exert a profound influence on the reactivity of the molecule. These effects can be broadly categorized as electronic and steric effects.
Electron-donating groups on the ortho-methylphenyl ring can increase the electron density at the phosphorus center, potentially slowing down nucleophilic attack. youtube.comyoutube.comyoutube.com Conversely, electron-withdrawing groups would be expected to make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.comyoutube.comyoutube.com The position of the substituent on the aromatic ring (ortho, meta, or para) also plays a crucial role in determining its electronic influence through resonance and inductive effects. libretexts.orglumenlearning.com
Steric hindrance from bulky substituents can impede the approach of a nucleophile to the phosphorus center, thereby reducing the reaction rate. lumenlearning.com The interplay of these electronic and steric effects ultimately governs the selectivity and efficiency of the reactions of this compound.
Spectroscopic Characterization and Structural Elucidation of O Methyl Phosphorodiamidothioates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides detailed information about the atomic-level structure of o-Methyl phosphorodiamidothioate by probing the magnetic properties of its ¹H, ¹³C, and ³¹P nuclei.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl (CH₃) and amido (NH₂) protons. The protons of the methoxy (B1213986) group (P-O-CH₃) are influenced by the electronegative oxygen and the phosphorus atom. This results in a characteristic chemical shift, typically observed as a doublet due to coupling with the phosphorus-31 nucleus (³JHP). libretexts.orgdocbrown.info The chemical shift for protons on a carbon bonded to an oxygen atom generally falls in the range of 3.5-5.5 ppm. oregonstate.edu For compounds like methyl phosphite (B83602), the methoxy protons are observed, though their relaxation can be influenced by other factors. nih.govscispace.com
The amido (NH₂) protons are attached to nitrogen, and their chemical shift can be broad and variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. researchgate.net Generally, N-H proton signals can appear over a wide range. researchgate.net
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Notes |
|---|---|---|---|---|
| P-O-CH₃ | ~3.5 - 4.0 | Doublet | ³JHP ≈ 10-15 Hz | Deshielded by adjacent oxygen and coupled to ³¹P. |
| P-NH₂ | Variable (e.g., 2.0 - 5.0) | Broad Singlet | N/A | Position and shape are dependent on solvent and concentration. |
In the ¹³C NMR spectrum of this compound, a single resonance is expected for the methoxy carbon. The chemical shift of this carbon is significantly influenced by its direct attachment to the electronegative oxygen atom and its two-bond proximity to the phosphorus atom, resulting in a downfield shift. libretexts.orgpressbooks.pub Carbons bonded to an oxygen in ethers or esters typically resonate in the 50-90 ppm range. pdx.eduoregonstate.edu The signal for the methoxy carbon will also exhibit coupling to the ³¹P nucleus (²JCP), appearing as a doublet in a proton-coupled spectrum. researchgate.net
| Carbon Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Notes |
|---|---|---|---|---|
| P-O-CH₃ | ~50 - 65 | Doublet | ²JCP ≈ 4-8 Hz | Shift is influenced by the adjacent oxygen and phosphorus atoms. |
³¹P NMR is a highly effective technique for characterizing organophosphorus compounds due to its wide chemical shift range and the 100% natural abundance of the ³¹P isotope. huji.ac.ilnih.gov The chemical shift of the phosphorus nucleus in this compound is sensitive to the nature of the atoms attached to it. The presence of one P=S (thiono) group, one P-O-Alkyl group, and two P-N (amido) groups places the resonance in a specific region. For comparison, compounds with a P(NR)₃ structure show shifts around 115 to 130 ppm, while those with P(OR)₃ appear at 125 to 145 ppm. The replacement of an oxygen atom in a phosphate (B84403) with a sulfur atom to form a thiophosphate generally results in a significant downfield shift. Phosphoramidothioates and related compounds typically exhibit ³¹P chemical shifts in the range of δ = 50 to 80 ppm.
| Compound Class | Typical Chemical Shift (δ, ppm) |
|---|---|
| Phosphates (RO)₃P=O | ~0 |
| Thiophosphates (RO)₃P=S | ~65 - 75 |
| Phosphoramidates (RO)₂(R'₂)N P=O | ~10 - 20 |
| Phosphoramidothioates | ~50 - 80 |
For unambiguous structural assignment, especially in more complex derivatives, multi-dimensional NMR techniques are employed. mdpi.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton coupling networks. While not highly informative for the simple structure of this compound itself, it would be crucial for substituted analogues.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates directly bonded proton and carbon atoms. mdpi.comnih.gov It would definitively link the proton signal of the methoxy group to its corresponding carbon signal, confirming the P-O-CH₃ fragment.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. For this compound, it would show a correlation between the methoxy protons and the phosphorus atom (via ³JHP coupling, though this is a heteronuclear application) and potentially between the amido protons and the phosphorus atom.
¹H-³¹P Heteronuclear Correlation: This experiment would directly correlate the protons of the methyl and amido groups to the phosphorus nucleus, confirming the connectivity within the molecule.
These techniques, used in concert, provide a powerful toolkit for the complete and unambiguous structural elucidation of this compound and its derivatives. mdpi.comnih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the characteristic functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. researchgate.netbohrium.com
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The P=S (thiophosphoryl) stretching vibration is a key indicator and typically appears in the region of 600-800 cm⁻¹. The P-N (phosphorus-nitrogen) bond stretching vibrations are generally found in the 900-1100 cm⁻¹ range. The P-O-C (phosphorus-oxygen-carbon) linkage gives rise to characteristic asymmetric and symmetric stretching vibrations, typically observed around 1030 cm⁻¹ and 740-840 cm⁻¹, respectively. Additionally, the N-H stretching vibrations of the amido groups are expected in the 3100-3500 cm⁻¹ region, often appearing as one or two distinct bands.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| P=S | Stretching | 600 - 800 |
| P-N | Stretching | 900 - 1100 |
| P-O-C | Asymmetric Stretching | ~1030 |
| C-H (in O-CH₃) | Stretching | 2850 - 2960 |
| N-H | Stretching | 3100 - 3500 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When a molecule is irradiated with a monochromatic laser, it scatters the light. While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the energy of the molecule's vibrational modes.
For this compound, a Raman spectrum would provide crucial information about its molecular structure and bonding. Key vibrational modes would include the stretching and bending of its characteristic bonds. Analysis of the spectrum would allow for the identification of functional groups and provide insight into the molecular symmetry.
Table 1: Hypothetical Raman Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| Data not available | P=S stretch |
| Data not available | P-N symmetric/asymmetric stretch |
| Data not available | P-O stretch |
| Data not available | O-CH₃ stretch |
| Data not available | N-H bending |
| Data not available | CH₃ rocking/bending |
Note: This table is for illustrative purposes only. Specific wavenumbers for this compound are not available.
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which results in the promotion of electrons from lower to higher energy molecular orbitals. The wavelengths of light absorbed and the intensity of the absorption are characteristic of the molecule's electronic structure. The primary electronic transitions observed for organic molecules include σ → σ, n → σ, π → π, and n → π.
The UV-Vis spectrum of this compound would reveal information about the electronic transitions within the molecule. The presence of non-bonding electrons on the nitrogen, oxygen, and sulfur atoms suggests that n → σ* and potentially n → π* transitions could occur. The position of the maximum absorbance (λmax) would indicate the energy difference between the ground and excited states.
Table 2: Potential Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region (nm) |
| n → σ | P-N, P-O, P=S | Data not available |
| σ → σ | All single bonds | Data not available |
Note: This table is illustrative. Specific λmax values for this compound are not available.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight of a compound and its elemental composition. Furthermore, the fragmentation pattern of the molecular ion offers valuable clues about the molecule's structure.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the P-N, P-O, and P=S bonds, as these are typically labile sites in similar organophosphorus compounds. Analysis of the resulting fragment ions helps in piecing together the molecular structure.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral Fragment |
| Data not available | [CH₅N₂OPS]⁺ (Molecular Ion) | - |
| Data not available | [CH₄N₂PS]⁺ | OCH₃ |
| Data not available | [H₄N₂PS]⁺ | OCH₃ |
| Data not available | [CH₃OPO]⁺ | (NH₂)₂S |
Note: This table represents plausible fragmentation pathways for illustrative purposes. Experimentally determined m/z values for this compound are not available.
X-ray Crystallography for Definitive Solid-State Structure Determination
A successful X-ray crystallographic analysis of this compound would provide unambiguous proof of its structure. It would detail the geometry around the central phosphorus atom, the orientations of the methoxy and amino groups, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Table 4: Crystallographic Data Parameters for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions (a, b, c) | Data not available |
| Unit Cell Angles (α, β, γ) | Data not available |
| Key Bond Lengths (e.g., P=S, P-N, P-O) | Data not available |
| Key Bond Angles (e.g., N-P-N, O-P-S) | Data not available |
Note: This table lists the type of data obtained from X-ray crystallography. Specific values for this compound are not available.
Computational Approaches in O Methyl Phosphorodiamidothioate Research
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties for organophosphorus compounds.
A fundamental application of DFT is the determination of a molecule's most stable three-dimensional structure, known as geometry optimization. For o-Methyl phosphorodiamidothioate, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This reveals precise information about bond lengths, bond angles, and dihedral angles.
DFT calculations can identify the most stable conformer of a molecule and the energetic differences between various rotational isomers. researchgate.net For instance, gas-phase optimized geometries for a range of organophosphorus pesticides have been successfully determined using DFT at the M06L/6-31+G(d,p) level of theory. researchgate.net The stability of each optimized structure is confirmed by ensuring there are no imaginary frequencies in the calculated vibrational spectra. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data) This table presents hypothetical data to illustrate the output of a DFT geometry optimization calculation. Actual values would be determined by specific DFT functional and basis set choices.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths | P=S | 1.95 Å |
| P-O | 1.60 Å | |
| P-N | 1.65 Å | |
| O-CH₃ | 1.45 Å | |
| Bond Angles | S=P-O | 115° |
| O-P-N | 105° | |
| N-P-N | 110° |
| Dihedral Angle | S=P-O-C | 180° |
DFT is a reliable method for predicting the spectroscopic properties of molecules, which is crucial for their identification and characterization. researchgate.netrsc.org By calculating properties related to the interaction of molecules with electromagnetic radiation, DFT can generate theoretical spectra that can be compared with experimental data for validation.
Infrared (IR) Spectra: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculations can help assign specific peaks in an experimental spectrum to the stretching or bending of particular bonds, such as P=S, P-O, and N-H vibrations in this compound. Studies on other organophosphorus compounds have shown that DFT calculations, when properly scaled, can accurately predict IR spectra. rsc.org
Nuclear Magnetic Resonance (NMR) Spectra: DFT can predict NMR chemical shifts (¹H, ¹³C, ³¹P) by calculating the magnetic shielding around each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical calculations are often performed considering the solvent to better match experimental conditions.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to the absorption of light in the UV-visible range. The calculated maximum absorption wavelength (λmax) can be compared to experimental measurements.
Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Generic Organophosphorus Compound
| Spectrum | Parameter | Calculated Value (DFT) | Experimental Value |
|---|---|---|---|
| IR | ν(P=S) | 645 cm⁻¹ | 650 cm⁻¹ |
| ν(P-O-C) | 1025 cm⁻¹ | 1030 cm⁻¹ | |
| ³¹P NMR | Chemical Shift (δ) | 70.2 ppm | 71.5 ppm |
| ¹H NMR | O-CH₃ Shift (δ) | 3.65 ppm | 3.70 ppm |
DFT is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. diva-portal.orgresearchgate.net For this compound, this could involve modeling its hydrolysis or its reactions with biological targets like enzymes. diva-portal.orgmdpi.com
This modeling involves:
Locating Reactants and Products: The geometries and energies of the starting materials and final products are optimized.
Identifying Transition States (TS): A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome. DFT calculations search for these structures, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. researchgate.net
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. A lower activation energy implies a faster reaction.
Mapping the Reaction Pathway: By connecting the reactants, transition state, and products, a complete energy profile of the reaction can be constructed, revealing whether a reaction is concerted (one step) or stepwise (involving intermediates). researchgate.netnih.gov
Studies on the hydrolysis of other organophosphorus pesticides have used DFT to compare different possible mechanisms, such as concerted versus stepwise routes, and to evaluate the catalytic effect of additional water molecules. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion and behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a "movie" of molecular interactions.
For this compound, MD simulations can:
Explore Conformational Landscapes: Reveal the different shapes the molecule can adopt in solution and the timescale of transitions between them.
Simulate Solvation: Model how the molecule interacts with solvent molecules, such as water, providing insight into its solubility and the structure of its solvation shell.
Study Interactions with Biomolecules: Simulate the binding of this compound to a target protein, like an enzyme, to understand the binding process, the stability of the complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are involved.
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations
MD simulations typically rely on classical force fields, which cannot model the breaking and forming of chemical bonds. Hybrid QM/MM simulations solve this by combining the strengths of two different methods. diva-portal.org
In this approach:
The Quantum Mechanics (QM) region consists of the atoms directly involved in a chemical reaction (e.g., the phosphorus center of this compound and the key amino acid residues in an enzyme's active site). This small but critical part is treated with a high-accuracy method like DFT. nih.gov
The Molecular Mechanics (MM) region includes the rest of the system, such as the bulk of the protein and the surrounding solvent. This larger environment is treated with a computationally cheaper classical force field.
QM/MM simulations are particularly powerful for studying enzymatic reactions involving organophosphates, as they can model bond-breaking and bond-forming events within the complex biological environment of the enzyme active site. nih.gov This method allows for the calculation of reaction energy barriers and pathways in a way that is more realistic than gas-phase QM calculations alone.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their reactivity. researchgate.net For organophosphorus compounds, these models often correlate calculated molecular descriptors with experimentally measured reaction rates or toxicity. nih.govnih.gov
The process involves:
Building a Dataset: A set of structurally related organophosphorus compounds with known reactivity data is compiled.
Calculating Descriptors: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO-LUMO energy gap, partial atomic charges). nih.govwright.edu
Developing a Model: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed reactivity. nih.govwright.edu
Validation: The model's predictive power is tested on an external set of compounds not used in the model-building process.
A successful QSRR model for a class of compounds including this compound could be used to predict the reactivity of new, unsynthesized analogues, helping to prioritize experimental work and guide the design of new molecules with desired properties. researchgate.net
In Silico Design and Virtual Screening of Novel Phosphorodiamidothioate Derivatives
The quest for novel therapeutic agents and specialized chemical probes has been significantly accelerated by the integration of computational methods into the drug discovery and design pipeline. For organophosphorus compounds like this compound, in silico techniques provide a powerful platform to explore vast chemical spaces, predict biological activity, and design derivatives with optimized properties. These computational strategies, including virtual screening and rational drug design, enable the rapid identification of promising lead compounds while minimizing the time and resources associated with traditional high-throughput screening.
Virtual screening is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). SBVS relies on the three-dimensional structure of the target protein to dock and score potential ligands, while LBVS utilizes the knowledge of known active molecules to identify new compounds with similar properties.
In the context of phosphorodiamidothioates, computational studies have been employed to explore their potential as inhibitors for various enzymes. For instance, molecular docking simulations have been used to investigate the inhibitory potential of phosphoramide (B1221513) compounds against viral proteins like the Main Protease (Mpro) of SARS-CoV-2 and the A42R Profilin-like protein of the Monkeypox virus. nih.gov These studies evaluate the binding affinity and interaction patterns of the compounds within the active site of the target protein, providing insights into their mechanism of action. nih.gov
The design of novel phosphorodiamidothioate derivatives often begins with the core scaffold of a known active compound or a fragment identified through initial screening. Computational tools then allow for the systematic modification of this scaffold to improve its potency, selectivity, and pharmacokinetic profile. This can involve the addition or substitution of functional groups to enhance interactions with key residues in the target's binding site.
A typical workflow for the in silico design and virtual screening of novel phosphorodiamidothioate derivatives might involve the following steps:
Target Identification and Validation: Identifying a biologically relevant target enzyme or receptor for which phosphorodiamidothioate derivatives may act as inhibitors.
Homology Modeling: If the 3D structure of the target is not experimentally available, a homology model can be constructed based on the sequence similarity to proteins with known structures.
Pharmacophore Model Generation: Based on the structure of a known inhibitor or the active site of the target, a pharmacophore model is developed. This model defines the essential steric and electronic features required for biological activity.
Virtual Screening of Compound Libraries: Large chemical databases, which can contain millions of compounds, are screened against the pharmacophore model or docked into the active site of the target protein. nih.govnih.gov
Hit Identification and Filtering: The top-scoring compounds from the virtual screen are selected as "hits." These hits are then filtered based on drug-likeness criteria, such as Lipinski's rule of five, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to prioritize candidates for further experimental testing.
Molecular Dynamics Simulations: The stability of the ligand-protein complex for the most promising hits is often evaluated using molecular dynamics simulations, which provide a more dynamic picture of the binding interactions over time.
For example, in a hypothetical study targeting a specific kinase, a library of virtual phosphorodiamidothioate derivatives could be generated by modifying the substituents on the nitrogen and oxygen atoms of the this compound core. These derivatives would then be docked into the ATP-binding site of the kinase. The results of such a screen could be tabulated to compare the predicted binding affinities and key interactions of the designed derivatives.
Table 1: Hypothetical Docking Results of Designed this compound Derivatives Against a Target Kinase
| Derivative ID | R1 Substituent | R2 Substituent | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| OMPD-001 | -H | -H | -6.5 | Lys72, Glu91 |
| OMPD-002 | -CH3 | -H | -7.2 | Lys72, Glu91, Leu148 |
| OMPD-003 | -Phenyl | -H | -8.1 | Lys72, Glu91, Leu148, Phe149 |
| OMPD-004 | -CH3 | -CH3 | -7.5 | Lys72, Glu91, Val80 |
| OMPD-005 | -Phenyl | -CH3 | -8.5 | Lys72, Glu91, Leu148, Phe149, Val80 |
Note: The data in this table is illustrative and does not represent actual experimental results.
The detailed research findings from such in silico studies provide a rational basis for the synthesis of the most promising derivatives. For instance, the hypothetical data in Table 1 suggests that adding a phenyl group at the R1 position significantly improves the binding affinity, likely due to favorable pi-stacking interactions with a phenylalanine residue in the binding pocket. Further substitution at the R2 position with a methyl group could provide additional hydrophobic interactions.
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the structural features of the phosphorodiamidothioate derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of newly designed compounds, further refining the selection process.
Applications and Research Trajectories in Advanced Chemical Synthesis Involving O Methyl Phosphorodiamidothioate
Role as Precursors and Intermediates in Organic Synthesis
The primary and most significant role of o-Methyl phosphorodiamidothioate in organic synthesis is as a precursor for the preparation of modified oligonucleotides. Its structure is amenable to the creation of phosphoramidite (B1245037) reagents, which are the fundamental building blocks used in the automated solid-phase synthesis of DNA and RNA. Specifically, it serves as a key intermediate in the pathway to generating synthons for phosphorothioate (B77711) oligonucleotides. These modified nucleic acids, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur, are central to the development of antisense therapeutics due to their enhanced resistance to nuclease degradation. The use of this compound allows for the efficient introduction of the thiophosphate moiety during the synthesis cycle.
While its application is heavily concentrated in the domain of nucleic acid chemistry, its fundamental structure as a multifunctional organophosphorus compound suggests potential for broader, though less explored, applications as an intermediate in the synthesis of other phosphorus-containing organic molecules.
Development of Thermolytic Thiophosphate Protecting Groups in Oligonucleotide Synthesis
A significant area of research involving phosphorodiamidothioate derivatives is the development of thermolytic (heat-labile) protecting groups for the thiophosphate moiety in oligonucleotide synthesis. nih.gov This strategy offers an alternative to conventional deprotection methods that often require harsh basic conditions, which can be detrimental to sensitive modifications on the oligonucleotide chain. nih.gov Furthermore, traditional methods can generate undesirable byproducts, such as acrylonitrile (B1666552) from the commonly used 2-cyanoethyl protecting group, which can alkylate the DNA product. nih.govresearchgate.net
Thermolytic groups are designed to be stable throughout the iterative process of solid-phase oligonucleotide assembly but can be cleanly removed under mild, neutral conditions at elevated temperatures. nih.govnih.gov For example, the 4-methylthio-1-butyl group, when used for thiophosphate protection, can be efficiently removed by heating at 55°C for 30 minutes in a neutral aqueous buffer. nih.gov This deprotection occurs via an intramolecular cyclodeesterification mechanism, yielding a sulfonium (B1226848) salt byproduct that does not damage the oligonucleotide. nih.gov Research has expanded this concept to a range of heat-sensitive groups, providing a spectrum of deprotection half-lives from minutes to days, allowing for greater control and flexibility in synthesis. researchgate.net
Design Principles for Stimuli-Responsive Caging Groups
The development of thermolytic protecting groups is a specific application of the broader chemical strategy of "caging." A caging group masks the function of a molecule until a specific external stimulus is applied to release it. libretexts.org The design of these stimuli-responsive groups is a key area of modern chemistry, with applications ranging from drug delivery to probing biological systems. libretexts.orgresearchgate.netwikipedia.org
The core design principles for a successful thermolytic caging group for thiophosphates include:
Stimulus Specificity: The group must be stable at the temperatures used during oligonucleotide synthesis but labile at a moderately higher, predetermined temperature.
Clean Cleavage Chemistry: The cleavage reaction, typically an intramolecular cyclization, must proceed with high efficiency and without generating reactive byproducts that could modify the target oligonucleotide. nih.govnih.gov
Compatibility: The caged phosphoramidite monomer must be soluble and reactive in the standard solvents and conditions used for automated DNA/RNA synthesis.
Tunability: The kinetics of the deprotection reaction should be tunable by modifying the structure of the protecting group, allowing for either rapid or slow release as needed for a particular application. researchgate.netnih.gov
These principles guide chemists in creating protecting groups that are inert during assembly but can be triggered for release with high precision, representing a sophisticated method of temporal control over a chemical functionality.
Synthesis of Analogs and Bioisosteres of Phosphodiesters
One of the most successful applications of this compound chemistry is in the synthesis of therapeutic oligonucleotides containing phosphodiester bioisosteres. The natural phosphodiester linkage of DNA and RNA is susceptible to rapid degradation by cellular enzymes called nucleases. To create effective antisense drugs, this backbone must be modified to enhance stability while retaining the ability to bind to its target mRNA sequence.
The phosphorothioate (PS) linkage, in which one of the non-bridging oxygen atoms of the phosphate group is replaced by a sulfur atom, is the most common and clinically successful phosphodiester bioisostere. Reagents derived from this compound are used to introduce these PS linkages during automated synthesis. The resulting phosphorothioate oligonucleotides exhibit significantly increased resistance to nuclease digestion.
Further modifications, such as the addition of a 2'-O-methyl group to the ribose sugar, can be combined with the phosphorothioate backbone. These 2'-O-methyl-modified phosphorothioate oligonucleotides show increased binding affinity to complementary RNA and may have reduced non-specific cellular effects compared to their unmodified phosphorothioate counterparts. The synthesis of these complex analogs, which are crucial for therapies targeting genetic diseases, relies on the foundational chemistry of reagents like this compound.
Biochemical and Molecular Interactions of O Methyl Phosphorodiamidothioate Derivatives
Modulation of Oligonucleotide Stability and Nuclease Resistance
A critical hurdle for therapeutic oligonucleotides is their susceptibility to degradation by nucleases present in biological fluids. The native phosphodiester backbone of nucleic acids is rapidly cleaved, necessitating chemical modifications to enhance stability. The o-Methyl phosphorodiamidothioate modification is part of a broader class of backbone alterations, such as phosphorothioates (PS) and 2'-O-methyl (2'-OMe) sugar modifications, designed to confer nuclease resistance.
The replacement of a non-bridging oxygen atom in the phosphate (B84403) backbone with sulfur, creating a phosphorothioate (B77711) linkage, is a well-established strategy to significantly increase resistance to nuclease degradation. nih.gov This modification, while effective, can sometimes lead to non-specific protein binding. nih.gov To further enhance stability and improve binding affinity to target RNA, sugar modifications like the 2'-O-methyl group are often incorporated. nih.gov The 2'-O-methyl modification not only provides additional nuclease resistance but also increases the thermal stability (melting temperature, Tm) of the duplex formed between the oligonucleotide and its complementary RNA target. nih.gov For instance, the melting temperature of a 2'-O-methyl-modified phosphorothioate oligonucleotide duplex with RNA is higher than that of both a normal DNA-RNA duplex and a standard phosphorothioate DNA-RNA duplex. nih.gov
Combining a methylphosphonate (B1257008) group with a phosphorothioate backbone has been shown to maintain nuclease resistance while improving the solubility of the resulting oligonucleotide copolymers. researchgate.net The this compound linkage builds on these principles. The presence of the methyl group on the oxygen and the diamido- structure contribute to a robust backbone that resists the catalytic action of various nucleases, ensuring the oligonucleotide's integrity en route to its target. Research on related compounds, such as 2'-O-methyl phosphorothioate antisense oligonucleotides, has demonstrated their enhanced stability and efficacy in therapeutic applications. nih.gov
Table 1: Comparison of Melting Temperatures (Tm) for Different Oligonucleotide Duplexes with RNA
| Duplex Type | Relative Melting Temperature (Tm) |
| Me-S-ODN·RNA | Highest |
| Normal DNA·RNA | Intermediate |
| S-ODN·RNA | Lowest |
This table illustrates that 2'-O-methyl modified phosphorothioate oligonucleotides (Me-S-ODN) form more stable duplexes with RNA compared to unmodified DNA or standard phosphorothioate oligonucleotides (S-ODN), as adapted from findings in related studies. nih.gov
Chemical Principles of Prodrug Design in Oligonucleotide Therapeutics (Mechanistic Aspects of Chemical Release and Activation)
The prodrug strategy for oligonucleotides involves masking the therapeutic agent with chemical moieties that are cleaved under specific physiological conditions to release the active molecule. This approach can improve properties such as cellular uptake and biodistribution. For this compound derivatives, the phosphorodiamidate linkage itself can be considered part of a prodrug design, intended for eventual activation.
The activation of these prodrugs is a critical step. The phosphoramidite (B1245037) method, a cornerstone of solid-phase oligonucleotide synthesis, allows for the precise incorporation of modified nucleotides. nih.gov The activation of phosphoramidite monomers is typically achieved using a weak acid, such as 4,5-dicyanoimidazole (B129182) (DCI), which protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. researchgate.net
In the context of a phosphorodiamidate prodrug, the release of the active oligonucleotide would involve the cleavage of the P-N bonds. This cleavage can be designed to be triggered by the intracellular environment, for example, by changes in pH or the presence of specific enzymes. While the precise mechanisms for this compound activation are a subject of ongoing research, the general principles of phosphoramidate (B1195095) chemistry suggest that the stability of the P-N bond can be modulated by the nature of the substituents on the nitrogen atom. For instance, N-acyl groups can be introduced to create a "pro-prodrug" that is first acted upon by cellular amidases or esterases to reveal a more labile phosphoramidate that can then be cleaved to yield the active phosphorothioate oligonucleotide. This multi-step activation can provide better control over the release of the therapeutic agent.
The goal of these prodrug strategies is to create a transiently modified oligonucleotide that is more stable or has better cellular penetration, and is then converted to the active form at the site of action. nih.gov
Characterization of Interactions with Cellular Components (Excluding Adverse Effects)
Once inside a cell, modified oligonucleotides must interact with various cellular components to reach their target. The chemical nature of the oligonucleotide backbone plays a significant role in these interactions. Phosphorothioate-modified antisense oligonucleotides (ASOs) are known to bind to a variety of cellular proteins, which can influence their distribution, cellular uptake, and intracellular trafficking. nih.govnih.gov
The binding of phosphorothioate ASOs to plasma proteins, particularly albumin, is crucial for their distribution throughout the body and prevents their rapid excretion. nih.gov This protein binding facilitates delivery to various tissues. nih.gov Inside the cell, these oligonucleotides are taken up through endocytosis and must be released from endosomal compartments to reach their targets in the cytoplasm or nucleus. nih.gov This release is thought to be facilitated by interactions with specific proteins. nih.gov
Given their structural similarities, this compound derivatives are also expected to interact with a range of intracellular and extracellular proteins. The presence of the methyl group and the phosphorodiamidothioate linkage will modulate the charge and lipophilicity of the oligonucleotide, thereby influencing its protein binding profile. These interactions are not necessarily detrimental; in fact, they are often essential for the productive uptake and trafficking of the oligonucleotide. For example, interactions with membrane proteins or lipids can facilitate the escape of the oligonucleotide from the endosome into the cytoplasm. nih.gov Understanding the specific protein partners of this compound oligonucleotides is key to optimizing their design for improved therapeutic efficacy.
Tools for Probing Biochemical Pathways
Modified oligonucleotides are not only therapeutic agents but also powerful tools for basic research. By specifically inhibiting the expression of a target gene, they allow researchers to probe the function of that gene in various biochemical pathways. The enhanced stability and specific binding properties of this compound derivatives make them well-suited for this purpose.
For example, an antisense oligonucleotide with this modification could be designed to target the mRNA of a specific enzyme. By observing the cellular consequences of the resulting decrease in enzyme levels, researchers can elucidate the role of that enzyme in a metabolic or signaling pathway. The use of such modified oligonucleotides provides a more controlled and specific method for gene knockdown compared to other techniques.
Furthermore, these derivatives can be functionalized with fluorescent probes or other reporter molecules to study their own uptake, trafficking, and localization within the cell. This can provide valuable information about the fundamental processes of oligonucleotide delivery. For instance, a fluorescently labeled this compound oligonucleotide could be tracked using microscopy to visualize its journey from the extracellular space to its site of action. There is precedent for using probes with specific chemical triggers, such as acetoxymethyl esters, to create "cell trappable" fluorescent agents for detecting specific molecules like hydrogen sulfide, a principle that could be adapted to track oligonucleotide probes. nih.gov By combining the specific gene-silencing capabilities of the oligonucleotide with a reporter tag, these molecules can serve as sophisticated tools for dissecting complex biological systems.
Future Directions and Emerging Research Avenues in O Methyl Phosphorodiamidothioate Chemistry
Advancements in Asymmetric Synthesis of Chiral Derivatives
The development of stereoselective methods for the synthesis of P-chiral organophosphorus compounds is a significant challenge with profound implications for catalysis and medicinal chemistry. Recent progress in the asymmetric synthesis of molecules related to o-Methyl phosphorodiamidothioate has opened new pathways to access enantiomerically enriched derivatives.
A primary strategy involves the use of chiral auxiliaries , which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comyoutube.comyoutube.com For phosphorodiamidothioates, chiral alcohols or amines can be employed to form diastereomeric intermediates that can be separated and subsequently converted to the desired enantiopure products. The choice of the auxiliary is critical and can significantly influence the diastereoselectivity of the synthetic route.
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of P-stereogenic compounds. frontiersin.orgresearchgate.netunl.pt Chiral Brønsted acids and bases can catalyze the enantioselective addition of nucleophiles to prochiral phosphorodiamidothioate precursors. For instance, chiral phosphoric acids have been successfully used to catalyze the desymmetrization of prochiral phosphonic dichlorides, a strategy that could be adapted for the synthesis of chiral this compound derivatives. frontiersin.org The development of novel and more efficient organocatalysts is a key area of ongoing research.
Furthermore, transition-metal catalysis offers a versatile platform for asymmetric synthesis. Rhodium(III) complexes with atropochiral cyclopentadienyl (B1206354) ligands have been shown to enable enantiotopic C-H activation, leading to the synthesis of P-chiral cyclic phosphinamides. nih.gov This methodology holds promise for the development of analogous transformations involving phosphorodiamidothioate substrates.
| Catalytic System | Description | Potential Application for this compound |
| Chiral Auxiliaries | Stereogenic groups temporarily attached to a substrate to control stereochemistry. wikipedia.orgsigmaaldrich.com | Synthesis of enantiomerically pure this compound derivatives via diastereomeric intermediates. |
| Organocatalysis | Use of small organic molecules to catalyze asymmetric transformations. frontiersin.orgresearchgate.net | Enantioselective synthesis through desymmetrization or kinetic resolution of prochiral precursors. |
| Transition-Metal Catalysis | Utilization of metal complexes with chiral ligands to achieve high enantioselectivity. nih.gov | Development of novel asymmetric C-H functionalization or cross-coupling reactions. |
Elucidation of Complex Reaction Mechanisms under Non-Standard Conditions
Understanding reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. The study of this compound and its analogues under non-standard conditions, such as photocatalysis and high-pressure or high-temperature regimes, is a nascent but promising research area.
Photocatalysis , for example, offers a green and efficient alternative to traditional synthetic methods. Recent studies have demonstrated the use of visible-light photocatalysis for the synthesis of phosphorothioates through sulfur transfer from thiosulfate. chemrxiv.orgchemrxiv.org This approach, which can be carried out in water using a vitamin B2 derivative as the photocatalyst, could potentially be adapted for the synthesis or modification of this compound under exceptionally mild conditions.
The investigation of reaction kinetics and decomposition pathways under extreme conditions, such as those found in combustion or pyrolysis, can provide valuable mechanistic insights. researchgate.net Studies on the combustion of organophosphorus compounds have utilized kinetic modeling to understand unimolecular elimination and radical reaction pathways. researchgate.net Applying similar methodologies to this compound could reveal novel reactive intermediates and transformation pathways that are not accessible under conventional laboratory conditions.
| Condition | Potential Mechanistic Insights |
| Photocatalysis | Generation of radical intermediates, exploration of novel bond-forming reactions under mild conditions. chemrxiv.orgchemrxiv.org |
| High Temperature/Pressure | Unveiling of unimolecular decomposition pathways, identification of high-energy intermediates. researchgate.net |
Synergistic Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental studies is revolutionizing the field of reaction mechanism elucidation and catalyst design. For this compound, this integrated approach can provide a deeper understanding of its reactivity and guide the development of new applications.
Density Functional Theory (DFT) calculations have become an indispensable tool for exploring reaction pathways, predicting transition state geometries, and rationalizing stereochemical outcomes. rsc.orgmdpi.comnih.govresearchgate.net For instance, DFT studies can be employed to investigate the active role of the phosphate (B84403) group in enzymatic reactions or to model the cycloaddition reactions of related organophosphorus compounds. rsc.orgnih.gov Such calculations can help to identify the most plausible mechanism for a given transformation involving this compound and to predict the effect of substituents on reactivity and selectivity.
The combination of computational modeling with experimental kinetic studies allows for a comprehensive analysis of complex reaction networks. researchgate.net By comparing experimentally determined reaction rates and product distributions with computationally predicted values, researchers can validate proposed mechanisms and refine their understanding of the underlying chemical processes. This synergistic approach is particularly valuable for studying the intricate interactions between organophosphorus compounds and biological systems, such as enzymes. nih.govmdpi.com
Exploration of Novel Catalytic and Materials Science Applications
The unique electronic and steric properties of this compound and its derivatives make them attractive candidates for applications in catalysis and materials science. While still an emerging area, preliminary research suggests significant potential.
In the realm of catalysis , derivatives of this compound can be envisioned as novel ligands for transition-metal-catalyzed cross-coupling reactions. nih.govsigmaaldrich.comresearchgate.netyoutube.com The phosphorus atom can coordinate to a metal center, and the substituents on the nitrogen and oxygen atoms can be tuned to modulate the electronic and steric properties of the resulting catalyst. This could lead to the development of highly active and selective catalysts for a wide range of organic transformations.
In materials science , phosphine-functionalized Metal-Organic Frameworks (MOFs) have garnered attention for their potential applications in catalysis and gas storage. nih.govnih.govespublisher.comresearchgate.netresearchgate.net this compound derivatives could serve as building blocks for the synthesis of novel MOFs with tailored porosity and functionality. Furthermore, the incorporation of this compound into polymers could lead to new materials with enhanced flame retardancy or other desirable properties. The development of photocatalytic materials based on composites of semiconductor oxides with phosphorus-containing compounds also represents a promising avenue of exploration. mdpi.commdpi.com
Rational Design of Chemically Tunable Ligands and Protecting Groups
The ability to rationally design molecules with specific functions is a cornerstone of modern chemistry. This compound provides a versatile scaffold for the development of both tunable ligands and novel protecting groups.
As ligands , the modular nature of phosphorodiamidothioates allows for the systematic variation of substituents to fine-tune the steric and electronic environment around a metal center. This is crucial for optimizing the performance of catalysts in reactions such as C-S cross-coupling. nih.gov The design and synthesis of libraries of such ligands will be instrumental in discovering new catalytic activities.
The phosphorodiamidothioate moiety also has potential as a protecting group for amines or other functional groups. rsc.orgnih.govyoutube.comnih.govthermofisher.comthermofisher.comsigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com The stability of the protecting group can be modulated by the choice of substituents, and its cleavage can be achieved under specific conditions, offering orthogonality to other protecting groups. Research in this area is focused on developing phosphorodiamidothioate-based protecting groups that are stable under a wide range of reaction conditions but can be removed selectively and in high yield. rsc.orgnih.gov
| Application | Design Strategy |
| Tunable Ligands | Systematic variation of N- and O-substituents to control steric and electronic properties for optimized catalytic performance. nih.govsigmaaldrich.com |
| Protecting Groups | Modification of the phosphorodiamidothioate structure to achieve desired stability and selective cleavage conditions. rsc.orgnih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
